N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-8-ylmethanesulfonamide
Description
N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-8-ylmethanesulfonamide is a complex organic molecule that has garnered interest in the fields of medicinal and synthetic chemistry. This compound, characterized by its unique stereochemistry and multifunctional groups, is under investigation for its potential pharmacological and industrial applications.
Properties
IUPAC Name |
N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-8-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,14-17-9-4-8-16-10-5-11-22-20(16)17)23-19-13-21-12-18(19)15-6-2-1-3-7-15/h1-11,18-19,21,23H,12-14H2/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIMMYXVNIEFPR-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)NS(=O)(=O)CC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)NS(=O)(=O)CC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-8-ylmethanesulfonamide typically begins with the preparation of the pyrrolidine and quinoline moieties. These components are then coupled via sulfonamide linkage under specific conditions to yield the target compound. Key steps include:
Stereoselective Synthesis of 4-Phenylpyrrolidin-3-amine:
Starting from chiral precursors to ensure the correct (3S,4R) configuration.
Catalytic hydrogenation or other asymmetric synthesis methods to maintain chirality.
Protective group strategies to prevent side reactions.
Formation of 1-Quinolin-8-ylmethanesulfonyl Chloride:
Sulfonylation of quinoline using methanesulfonyl chloride.
Conditions: Mild bases like pyridine are often used to facilitate this step.
Coupling Reaction:
The final step involves the reaction between 4-phenylpyrrolidin-3-amine and 1-quinolin-8-ylmethanesulfonyl chloride.
Solvents such as dichloromethane or acetonitrile may be used.
Base catalysis (e.g., triethylamine) can enhance the coupling efficiency.
Industrial Production Methods
Industrial production might scale up these processes by using flow chemistry techniques or automated batch reactors to ensure consistent yield and purity. Optimizations for large-scale synthesis would focus on minimizing waste, reducing reaction times, and ensuring safe handling of reagents.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-8-ylmethanesulfonamide can participate in various reactions:
Oxidation: May involve the quinoline ring or the pyrrolidine moiety.
Reduction: Targeting the sulfonamide or potential nitro groups if modified.
Substitution: Especially nucleophilic aromatic substitutions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or lithium aluminum hydride for selective reductions.
Substitution: Nucleophiles like amines or thiols, under basic conditions or in the presence of catalysts.
Major Products Formed
Oxidation: Quinoline-N-oxides or sulfoxides/sulfones.
Reduction: Secondary amines or quinoline derivatives.
Substitution: Derivatives where the original substituent on the quinoline ring is replaced by the incoming nucleophile.
Scientific Research Applications
In Chemistry
This compound's diverse functionality allows it to serve as a key intermediate in organic synthesis, facilitating the construction of more complex molecules.
In Biology
In Medicine
Explored for its pharmacological properties, such as anti-inflammatory, antineoplastic, or antimicrobial effects.
In Industry
May be utilized in the synthesis of advanced materials or as a catalyst/ligand in various industrial processes.
Mechanism of Action
The compound's mechanism of action is often linked to its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. By binding to these targets, it may modulate their activity, leading to the desired biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter signal transduction.
Pathways: Influence on biochemical pathways like apoptosis, inflammation, or cell proliferation.
Comparison with Similar Compounds
Compared to similar compounds, N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-8-ylmethanesulfonamide stands out due to its unique stereochemistry and multifunctional groups, which confer specific interactions and activities.
List of Similar Compounds
N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-4-ylmethanesulfonamide
N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-6-ylmethanesulfonamide
N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-quinolin-5-ylmethanesulfonamide
This article should give a comprehensive overview of this compound, from its synthesis and reactions to its research applications and unique features. Any questions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
